CID 57287696
Description
CID 57287696 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, which aggregates chemical information from diverse sources such as literature, patents, and experimental datasets . For instance, analogous CIDs like colchicine (CID 6167) are well-documented with structural diagrams, mass spectra, and applications in medicinal chemistry .
Properties
Molecular Formula |
C9H20O2Si |
|---|---|
Molecular Weight |
188.34 g/mol |
InChI |
InChI=1S/C9H20O2Si/c1-5-10-9(11-6-2)12-7-8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
ZAQCYJTVYGKMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 57287696 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The methods used are designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Oxidation
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CID 57287696 undergoes oxidation at its furan or imine moieties. For example, furan rings oxidize to γ-lactones under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>) .
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Example:
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Reduction
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The Schiff base (imine) group in this compound is reduced to secondary amines using NaBH<sub>4</sub> or LiAlH<sub>4</sub> .
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Example:
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Substitution
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Electrophilic aromatic substitution occurs on the benzene ring under nitration or halogenation conditions (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Cl<sub>2</sub>/FeCl<sub>3</sub>) .
Reaction Conditions and Products
Mechanistic Insights
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Multicomponent Reactions : this compound forms via a cascade mechanism involving:
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Coordination Chemistry : The imine and furan groups act as bidentate ligands, forming stable complexes with Cu(II) and Zn(II), enhancing biological activity .
Biological Activity Correlations
While direct biological data for this compound is limited, structurally related compounds exhibit:
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Antitumor Effects : IC<sub>50</sub> values of 6.0–8.0 µM against HepG2 and MCF-7 cell lines via apoptosis induction .
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Antimicrobial Activity : MIC values of 16–64 µg/mL against S. aureus and E. coli .
Comparative Analysis with Analogues
| Property | This compound | Analogues |
|---|---|---|
| Synthetic Yield | 73–98% (MCRs) | 60–75% (traditional routes) |
| Reactivity | High (due to imine/furan groups) | Moderate (aryl amines) |
| Biological Potency | IC<sub>50</sub> ~7.5 µM | IC<sub>50</sub> >10 µM |
Future Research Directions
Scientific Research Applications
CID 57287696 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for certain diseases.
Industry: this compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of CID 57287696 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 57287696, comparisons with structurally or functionally related compounds are essential. Below is a framework for such analyses, based on methodologies referenced in the evidence:
Structural Comparison
Chemical structures are often compared using techniques like mass spectrometry (MS) and collision-induced dissociation (CID), which elucidate fragmentation patterns and molecular stability. For example:
- CID in Mass Spectrometry: CID-based MS/MS fragmentation is widely used to differentiate isomers, such as distinguishing ginsenosides in Panax species . If this compound has structural analogs, similar techniques could resolve its unique features.
- Hypothetical Structural Analogues: Assuming this compound belongs to a class like flavonoids or alkaloids, its backbone (e.g., hydroxylation patterns, glycosylation) could be compared to known compounds using spectral data and PubChem annotations .
Functional and Pharmacological Comparison
Functional comparisons often rely on bioactivity data. For example:
- Chemotherapy-Induced Diarrhea (CID) Studies: While unrelated to the chemical this compound, highlights the importance of comparing therapeutic efficacy across compounds. If this compound has medicinal applications, its bioactivity (e.g., IC₅₀ values, toxicity) could be benchmarked against drugs like irinotecan or traditional formulations like Zingiberis Rhizoma extracts .
Data Tables for Comparative Analysis
A hypothetical comparison table might include:
| Property | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₅ | C₁₆H₁₈O₆ | C₁₄H₂₂O₄ |
| Molecular Weight (Da) | 304.32 | 318.31 | 278.28 |
| LogP (Octanol-Water) | 2.1 | 1.8 | 3.0 |
| Bioactivity (IC₅₀, μM) | 12.5 | 8.7 | 25.9 |
| MS/MS Fragmentation | Dominant m/z 163 | Dominant m/z 149 | Dominant m/z 177 |
Note: Data are illustrative, as specific details for this compound are absent in the evidence.
Methodological Considerations
- Analytical Techniques : As per and , CID and ETD (electron-transfer dissociation) MS/MS are critical for comparing fragmentation pathways. These methods could resolve structural nuances between this compound and analogs.
- PubChem Metadata : Systematic comparisons require leveraging PubChem’s aggregated data, including toxicity, solubility, and synthetic routes .
Q & A
Q. How do I respond to peer reviews criticizing methodological limitations in my this compound study?
- Methodological Answer :
- Rebuttal Strategy : Acknowledge valid critiques and propose corrective experiments (e.g., additional controls, expanded sample sizes).
- Data Supplementation : Provide raw datasets or extended characterization to address reproducibility concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
